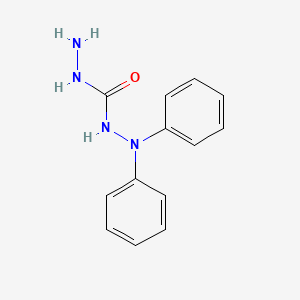
N',N'-Diphenylhydrazinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-Diphenylhydrazinecarbohydrazide typically involves the reaction of phenylhydrazine with carbonyl compounds under controlled conditions. One common method includes the condensation of phenylhydrazine with urea derivatives, followed by cyclization and purification steps .
Industrial Production Methods
Industrial production methods for N’,N’-Diphenylhydrazinecarbohydrazide are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N’,N’-Diphenylhydrazinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include azo compounds, hydrazine derivatives, and various substituted phenylhydrazines .
Scientific Research Applications
N’,N’-Diphenylhydrazinecarbohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’,N’-Diphenylhydrazinecarbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, leading to the disruption of normal cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and membrane disruption .
Comparison with Similar Compounds
Similar Compounds
- N’-Phenylhydrazinecarbohydrazide
- N,N’-Diphenylhydrazine
- Phenylhydrazinecarbohydrazide
Uniqueness
N’,N’-Diphenylhydrazinecarbohydrazide is unique due to its specific substitution pattern and the presence of both hydrazine and urea functional groups. This combination imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C13H14N4O |
|---|---|
Molecular Weight |
242.28 g/mol |
IUPAC Name |
1-amino-3-(N-phenylanilino)urea |
InChI |
InChI=1S/C13H14N4O/c14-15-13(18)16-17(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,14H2,(H2,15,16,18) |
InChI Key |
IMVAAJIILWZIQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















